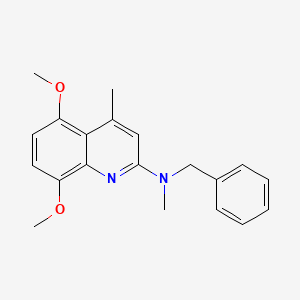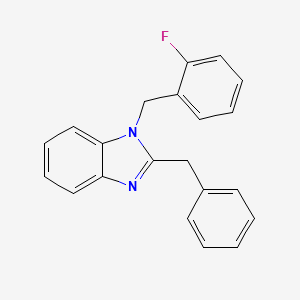
N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways and cellular processes such as apoptosis, cell cycle regulation, and DNA damage repair. This compound has also been shown to interact with various proteins and enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects
N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine exhibits a wide range of biochemical and physiological effects. It has been shown to have potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential. This compound has also been shown to modulate the activity of various neurotransmitters and receptors, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine in lab experiments include its potent biological activity, relatively easy synthesis, and availability of commercial sources. However, there are also some limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine. One area of interest is the development of new drugs and therapies based on this compound for the treatment of various diseases. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine involves a multi-step process that requires the use of several reagents and catalysts. The most common method for synthesizing this compound involves the reaction of 2-methylquinoline with benzyl chloride and dimethyl sulfate in the presence of a strong base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the development of new drugs and therapies for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-benzyl-5,8-dimethoxy-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-12-18(22(2)13-15-8-6-5-7-9-15)21-20-17(24-4)11-10-16(23-3)19(14)20/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLAJXKFBSVPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5,8-dimethoxy-N,4-dimethylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)



![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)

![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)
![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)

![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)